An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations to facilitate further investigation and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is presented in the table below. While experimental data for some properties are limited, predicted values from reliable computational models have been included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem |
| Molecular Weight | 139.20 g/mol | Fisher Scientific |
| CAS Number | 62821-88-9 | Chemspace |
| Melting Point | 60 °C | Chemsrc |
| Flash Point | 96 °C | Chemsrc |
| Predicted XlogP | 0.0 | PubChemLite |
| Predicted pKa | Basic: ~9.5 (amine), Weakly Basic: ~2.5 (pyrazole) | Inferred from similar structures |
| Solubility | Soluble in many organic solvents such as ethanol and dimethylformamide; insoluble in water. | ChemBK |
| Purity | 97% | Fisher Scientific |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis and Characterization
Synthetic Protocol
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine can be achieved through a two-step process involving the N-alkylation of 3,5-dimethylpyrazole followed by the reduction of a nitrile group.
Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
A general procedure for the N-alkylation of pyrazoles can be adapted for this step.
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Materials: 3,5-dimethylpyrazole, chloroacetonitrile, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
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Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add 3,5-dimethylpyrazole (1 equivalent) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
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Let the reaction proceed at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
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Materials: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, lithium aluminum hydride (LiAlH₄), and anhydrous tetrahydrofuran (THF).
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Procedure:
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To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting solid and wash with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by distillation or column chromatography.
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Characterization
The structure and purity of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine should be confirmed by spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the pyrazole ring proton, and the two methylene groups of the ethylamine side chain.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule, corresponding to the pyrazole ring carbons, the methyl groups, and the ethylamine side chain carbons.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization is depicted below.
